molecular formula C24H22N4O3S2 B2866846 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone CAS No. 1021055-24-2

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone

Cat. No.: B2866846
CAS No.: 1021055-24-2
M. Wt: 478.59
InChI Key: VMGWGEWVCFXJHC-UHFFFAOYSA-N
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Description

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone is a complex organic molecule. It is related to a series of compounds that have been studied for their potential as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Scientific Research Applications

Structural and Isomorphism Studies

  • Isomorphism and Disorder in Structures: Research has explored the isomorphism in structures related to the compound , specifically focusing on methyl- and chloro-substituted small heterocyclic analogues. This study highlights the importance of treating structural disorder to improve the quality of structural descriptions, which is crucial for data-mining and detecting isomorphism in similar compounds (Swamy et al., 2013).

Inhibitory Activity and Molecular Docking

  • Inhibitor Lead Compounds Identification: A broad group of compounds, including substituted pyrazoles and indoles, were screened for potential inhibitory effects on fructose-1,6-bisphosphatase. This study used docking programs to interpret the experiments, providing insights into the potential use of similar compounds in inhibitory applications (Rudnitskaya et al., 2009).
  • Anticancer and Antimicrobial Agents: The synthesis and molecular docking study of new compounds incorporating oxazole, pyrazoline, and pyridine rings have shown potential as anticancer and antimicrobial agents. This research demonstrates the application of such compounds in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
  • Enzyme Inhibitory Activity: Thiophene-based heterocyclic compounds have been evaluated for their in vitro enzyme inhibitory activities against various enzymes, highlighting the potential for therapeutic applications in enzyme inhibition (Cetin et al., 2021).

Anticancer and Antibacterial Activities

  • Synthesis of Anticancer and Antibacterial Agents: Novel pyrazole derivatives have been synthesized, demonstrating significant anticancer and antimicrobial activities. This underlines the therapeutic potential of such compounds in the treatment of cancer and bacterial infections (Hafez et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibitor for Mild Steel: Pyrazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions, demonstrating the application of such compounds in industrial processes involving metal protection (Yadav et al., 2015).

Antibacterial Screening

  • Novel Antibacterial Agents: The synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole compounds show promise as potent antibacterial agents. This indicates their potential use in developing new treatments for bacterial infections (Landage et al., 2019).

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c1-15-22-18(24(29)27-10-8-16-5-2-3-6-20(16)27)13-19(21-7-4-11-32-21)25-23(22)28(26-15)17-9-12-33(30,31)14-17/h2-7,11,13,17H,8-10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGWGEWVCFXJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCC5=CC=CC=C54)C6CCS(=O)(=O)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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